2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine is a chemical compound with a molecular formula of C8H12N2O2S It is known for its unique structure, which includes an oxolane ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine typically involves the reaction of oxolane derivatives with thiazole precursors. One common method involves the reaction of 2-(oxolan-2-yl)methanol with thiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxolan-2-yl)methoxy]acetonitrile
- 2-(Oxolan-2-ylmethoxy)aniline
- 2-[(Oxolan-2-yl)methoxy]pyrazine
Uniqueness
2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine is unique due to its combination of an oxolane ring and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxy)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C8H12N2O2S/c9-7-4-10-8(13-7)12-5-6-2-1-3-11-6/h4,6H,1-3,5,9H2 |
InChI Key |
WUGKCETZMFFNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.